molecular formula C10H11NO2S B15089966 N-(2-Ethynylphenyl)ethanesulfonamide

N-(2-Ethynylphenyl)ethanesulfonamide

Cat. No.: B15089966
M. Wt: 209.27 g/mol
InChI Key: VZDQSLJVQCYWFY-UHFFFAOYSA-N
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Description

N-(2-Ethynylphenyl)ethanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Ethynylphenyl)ethanesulfonamide can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-ethynylaniline with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{2-Ethynylaniline} + \text{Ethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

The reaction is typically carried out under mild conditions, with the base absorbing the generated hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-quality product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethynylphenyl)ethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Ethynylphenyl)ethanesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Ethynylphenyl)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The ethynyl group may also participate in covalent bonding with target molecules, enhancing the compound’s potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Ethynylphenyl)ethanesulfonamide is unique due to the presence of both the ethynyl and sulfonamide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The ethynyl group provides a site for further functionalization, while the sulfonamide group contributes to the compound’s stability and bioactivity .

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

N-(2-ethynylphenyl)ethanesulfonamide

InChI

InChI=1S/C10H11NO2S/c1-3-9-7-5-6-8-10(9)11-14(12,13)4-2/h1,5-8,11H,4H2,2H3

InChI Key

VZDQSLJVQCYWFY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC=C1C#C

Origin of Product

United States

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